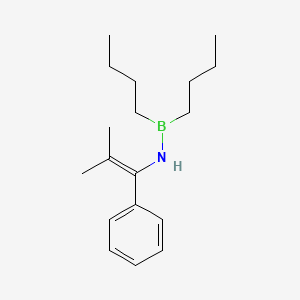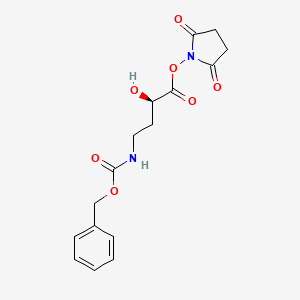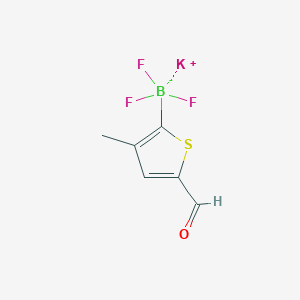
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate is a chemical compound with the molecular formula C6H5BF3KOS. It is a boron-containing compound that features a trifluoroborate group attached to a thiophene ring, which is further substituted with a formyl and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-formyl-3-methylthiophene with a boron reagent, such as potassium trifluoroborate, under specific conditions that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophenes, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(5-formylthiophen-2-yl)borate
- Potassium trifluoro(5-formylthien-2-yl)borate
- Potassium 5-formylthiophene-2-trifluoroborate
Uniqueness
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate is unique due to the presence of both a formyl and a methyl group on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H5BF3KOS |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
potassium;trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C6H5BF3OS.K/c1-4-2-5(3-11)12-6(4)7(8,9)10;/h2-3H,1H3;/q-1;+1 |
InChI Key |
AGCZCWIMCSZNLI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(S1)C=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


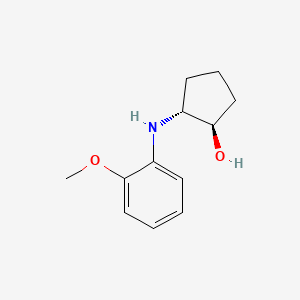
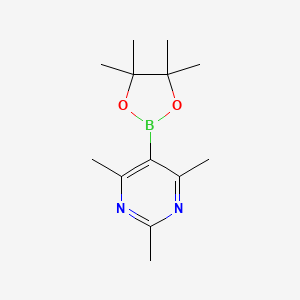
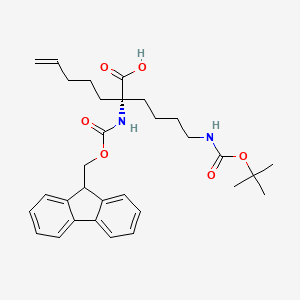
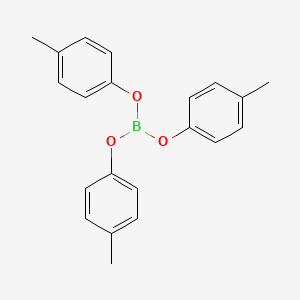
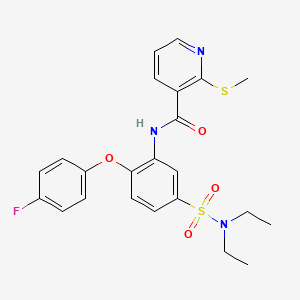
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

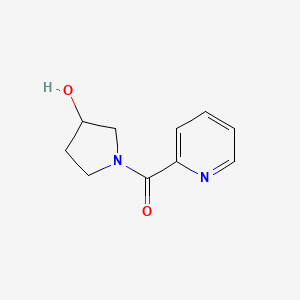
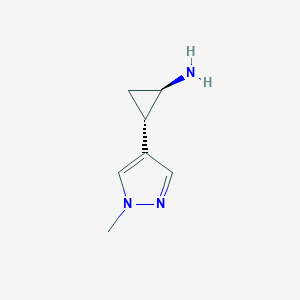
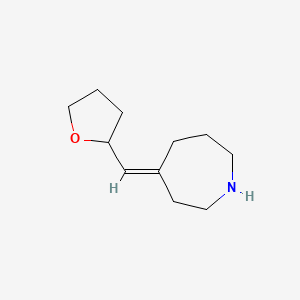
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
